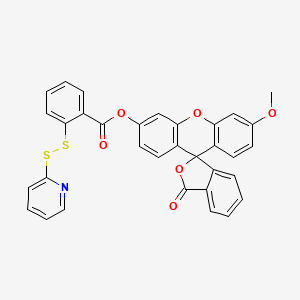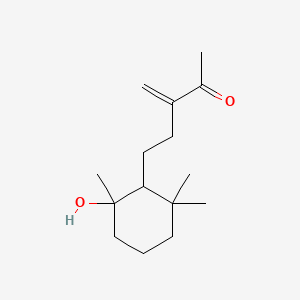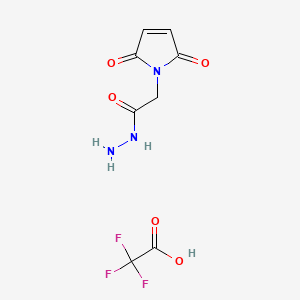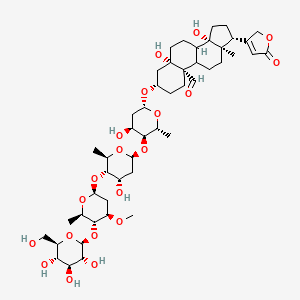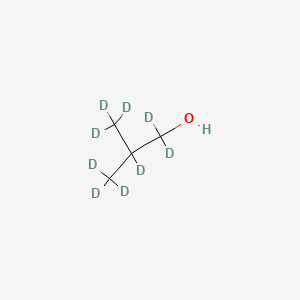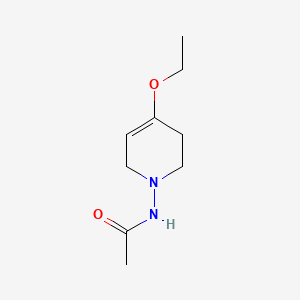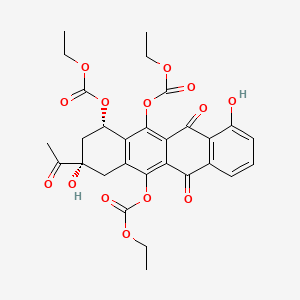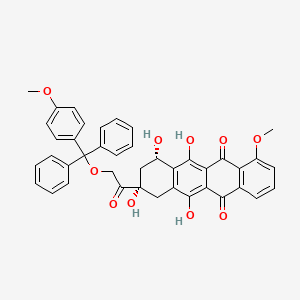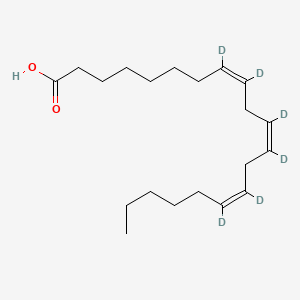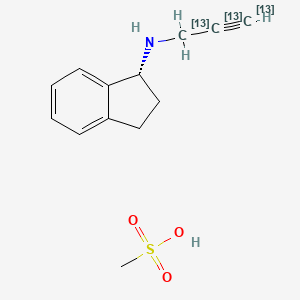![molecular formula C19H23NO4S B586499 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-60-6](/img/structure/B586499.png)
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione is a synthetic compound of interest in medicinal and organic chemistry. This molecule incorporates a thiazolidinedione structure, known for its significance in pharmaceuticals, particularly in the treatment of Type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the condensation of 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde with thiazolidinedione. The reaction proceeds under basic or acidic conditions, depending on the specific method chosen.
Industrial Production Methods
Industrial production of this compound requires optimization of the reaction conditions to increase yield and purity. This often includes a controlled temperature environment, the use of specific catalysts, and the purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Potentially converting the double bond into a single bond or transforming the thiazolidinedione ring.
Substitution: : Particularly at the phenyl ring or the thiazolidinedione moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, in the presence of a suitable base, or Friedel-Crafts alkylation reagents.
Major Products
These reactions yield a variety of derivatives, maintaining the core structure but altering specific functional groups, which can significantly impact the compound's biological activity.
Scientific Research Applications
This compound's structure makes it a subject of interest across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its effects on biological systems, particularly in cellular respiration.
Medicine: : Investigated for its potential as an anti-diabetic agent, exploiting its thiazolidinedione core.
Industry: : Utilized in the development of new materials with specific properties, such as electronic conductance or photoreactivity.
Mechanism of Action
The compound exerts its biological effects primarily by interacting with specific molecular targets:
Molecular Targets: : PPARγ receptors, which are involved in the regulation of glucose and lipid metabolism.
Pathways Involved: : Activation of PPARγ leads to increased insulin sensitivity and modulation of adipocyte differentiation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: : Another thiazolidinedione derivative, known for its use in diabetes treatment.
Pioglitazone: : Similar structure and function, also used for managing Type 2 diabetes.
Unique Features
What sets 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione apart is its specific side chain at the phenyl ring, which imparts unique physicochemical properties and potentially distinct biological activities.
This compound's diverse range of applications and unique structural characteristics make it a valuable subject for ongoing scientific research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[4-(2-cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPRDWFDSQKAG-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OCCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747398 |
Source


|
| Record name | (5E)-5-{[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239610-60-6 |
Source


|
| Record name | (5E)-5-{[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
